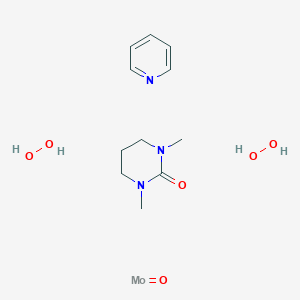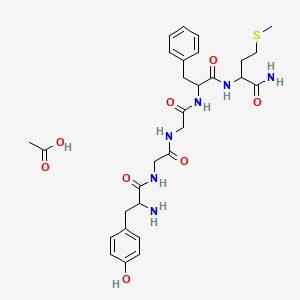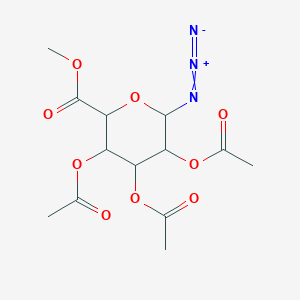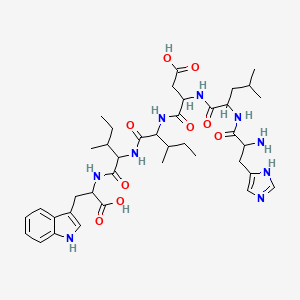
D-Threonine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Threonine hydrochloride is a compound with the molecular formula C4H10ClNO3. It is the hydrochloride salt form of D-threonine, an enantiomer of the naturally occurring amino acid L-threonine. This compound is a white crystalline powder that is soluble in water and has applications in various fields, including biochemistry, pharmaceuticals, and industrial processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of D-threonine hydrochloride typically involves the racemization of L-threonine followed by separation of the D-isomer. One method includes the use of amino acid racemase to convert L-threonine to D-threonine, followed by esterification and protection of the amino group. The intermediate is then cyclized and deprotected to yield D-threonine, which is subsequently converted to its hydrochloride salt .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation using genetically engineered strains of bacteria or yeast. These microorganisms are capable of producing D-threonine, which is then purified and converted to its hydrochloride salt through standard chemical processes .
化学反应分析
Types of Reactions: D-Threonine hydrochloride undergoes various chemical reactions, including:
Oxidation: D-threonine can be oxidized to produce corresponding keto acids.
Reduction: Reduction reactions can convert D-threonine to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can modify the amino or hydroxyl groups of D-threonine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of D-threonine, such as keto acids, alcohols, and substituted amino acids .
科学研究应用
D-Threonine hydrochloride has a wide range of applications in scientific research:
作用机制
The mechanism of action of D-threonine hydrochloride involves its interaction with specific enzymes and receptors in biological systems. For example, D-threonine aldolase catalyzes the cleavage of D-threonine into glycine and acetaldehyde, which are further metabolized in various biochemical pathways. The presence of metal ions, such as magnesium or zinc, is essential for the activity of these enzymes .
相似化合物的比较
L-Threonine: The naturally occurring enantiomer of D-threonine, widely used in protein synthesis and metabolism.
D-Serine: Another D-amino acid with similar properties and applications in neuroscience and medicine.
L-Serine: The L-enantiomer of serine, involved in various metabolic processes.
Uniqueness: D-Threonine hydrochloride is unique due to its specific stereochemistry, which allows it to interact differently with biological systems compared to its L-enantiomer. This unique interaction makes it valuable in chiral synthesis and as a research tool in studying enzyme specificity and metabolic pathways .
属性
分子式 |
C4H10ClNO3 |
|---|---|
分子量 |
155.58 g/mol |
IUPAC 名称 |
2-amino-3-hydroxybutanoic acid;hydrochloride |
InChI |
InChI=1S/C4H9NO3.ClH/c1-2(6)3(5)4(7)8;/h2-3,6H,5H2,1H3,(H,7,8);1H |
InChI 键 |
OFSUFJTYFFRWFD-UHFFFAOYSA-N |
规范 SMILES |
CC(C(C(=O)O)N)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3R,4aS,10bR)-4a,5,6,10b-Tetrahydro-3-(4-hydroxy-3-methoxyphenyl)-9-methoxy-3H-naphtho[2,1-b]pyran-8-ol](/img/structure/B12320486.png)
![2-Amino-8-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpteridine-4,7-dione](/img/structure/B12320493.png)



![1-(4-Hydroxy-10,10a-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3-yl)ethanone](/img/structure/B12320514.png)

![4a-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carbaldehyde](/img/structure/B12320518.png)

![[3,4,5-Trihydroxy-6-[4-(2-hydroxypropan-2-yl)cyclohexene-1-carbonyl]oxyoxan-2-yl]methyl 4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylate](/img/structure/B12320526.png)



![Tert-butyl 3-[2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]indole-1-carboxylate;hydrochloride](/img/structure/B12320559.png)
